molecular formula C14H15FN4O B7591580 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one

2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B7591580
M. Wt: 274.29 g/mol
InChI Key: OCEVENOHXVKGBO-UHFFFAOYSA-N
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Description

2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one, also known as ETPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPQ belongs to the class of quinazolinone derivatives and has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.

Mechanism of Action

The exact mechanism of action of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to regulate glucose metabolism by increasing the uptake of glucose in cells.

Advantages and Limitations for Lab Experiments

2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, this compound may exhibit off-target effects, which could complicate its use in lab experiments.

Future Directions

There are several future directions for research on 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of interest is the development of this compound-based therapeutics for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one involves the condensation of 6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one and 1-ethyl-4-hydrazinylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-diabetic effects by regulating glucose metabolism.

properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-3-19-7-9(6-16-19)13-17-12-4-8(2)11(15)5-10(12)14(20)18-13/h4-7,13,17H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEVENOHXVKGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2NC3=C(C=C(C(=C3)C)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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